molecular formula C14H18FNO B14026876 N-cyclohexyl-2-fluoro-5-methylbenzamide

N-cyclohexyl-2-fluoro-5-methylbenzamide

Cat. No.: B14026876
M. Wt: 235.30 g/mol
InChI Key: FBJKSIDMNOEFHK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-fluoro-5-methylbenzamide (CAS 1311624-01-7) is a synthetic benzamide derivative with a molecular formula of C 14 H 18 FNO and a molecular weight of 235.30 g/mol . This compound is characterized by a fluoro- and methyl-substituted benzamide core linked to a cyclohexyl group, a structural motif frequently explored in medicinal chemistry and organic synthesis. Benzamide scaffolds are significant in pharmaceutical research due to their presence in various bioactive compounds. Such structures have demonstrated a broad spectrum of biological activities, including potential antibacterial and antitumor effects . As a building block, this compound is valuable for constructing more complex molecular architectures, particularly in developing new synthetic methodologies, such as metal-free oxidation reactions mediated by hypervalent iodine reagents . Researchers can utilize this chemical in developing structure-activity relationships (SAR) or as a key intermediate in synthesizing targeted molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

N-cyclohexyl-2-fluoro-5-methylbenzamide

InChI

InChI=1S/C14H18FNO/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)

InChI Key

FBJKSIDMNOEFHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)NC2CCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Process Optimization for N Cyclohexyl 2 Fluoro 5 Methylbenzamide

Retrosynthetic Strategies for N-cyclohexyl-2-fluoro-5-methylbenzamide

A primary retrosynthetic disconnection for this compound involves the cleavage of the amide bond. This approach simplifies the target molecule into two key precursors: 2-fluoro-5-methylbenzoic acid and cyclohexylamine (B46788). This is the most common and direct strategy for the synthesis of N-substituted benzamides.

Figure 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis showing the disconnection of the amide bond to yield 2-fluoro-5-methylbenzoic acid and cyclohexylamine.

Image depicting the retrosynthetic disconnection of this compound into its primary precursors.

Further retrosynthetic analysis of these precursors reveals straightforward synthetic pathways from commercially available starting materials. 2-Fluoro-5-methylbenzoic acid can be conceptually derived from 2-fluoro-5-methylaniline (B1296174) via a Sandmeyer reaction or from 2-bromo-4-methylfluorobenzene through lithium-halogen exchange followed by carboxylation. Cyclohexylamine is readily available and can be synthesized by the hydrogenation of aniline (B41778) or the reductive amination of cyclohexanone.

Novel and Efficient Synthetic Routes to this compound

Building upon the retrosynthetic analysis, the forward synthesis of this compound can be achieved through various amidation techniques. The efficiency of these routes is often dictated by the choice of coupling reagents and reaction conditions, especially considering the potential for steric hindrance between the ortho-fluoro substituent on the benzoic acid and the bulky cyclohexyl group of the amine.

Optimized Amidation Techniques

The formation of the amide bond between 2-fluoro-5-methylbenzoic acid and cyclohexylamine is the pivotal step in the synthesis. While direct thermal condensation is possible, it often requires high temperatures and can lead to side products. More sophisticated methods involve the activation of the carboxylic acid.

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentActivating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Forms acyl chlorideReflux in inert solventHigh reactivity, inexpensiveGenerates HCl, harsh conditions
Carbodiimides (e.g., DCC, EDC)O-acylisourea intermediateRoom temp, with additives (e.g., HOBt)Mild conditions, high yieldsByproduct removal can be difficult (DCC)
Phosphonium (B103445) Salts (e.g., PyBOP)Phosphonium esterRoom temp, base (e.g., DIPEA)High efficiency, good for hindered substratesExpensive, generates phosphine (B1218219) oxide waste
Uronium Salts (e.g., HATU, HBTU)Uronium esterRoom temp, base (e.g., DIPEA)Very rapid, high yields, low racemizationExpensive, potential for side reactions

For the synthesis of this compound, the use of uronium or phosphonium salt-based coupling reagents such as HATU or PyBOP is often preferred. These reagents are particularly effective for coupling sterically hindered amines and can proceed under mild conditions with high yields. The general procedure involves the activation of 2-fluoro-5-methylbenzoic acid with the coupling reagent in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), followed by the addition of cyclohexylamine.

A typical laboratory-scale synthesis would involve dissolving 2-fluoro-5-methylbenzoic acid in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagent and DIPEA are then added, and the mixture is stirred for a short period to allow for the formation of the activated ester. Subsequently, cyclohexylamine is introduced, and the reaction is monitored until completion, typically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Regioselective Halogenation and Alkylation Approaches on the Benzene (B151609) Ring

Functionalization of the benzamide (B126) ring can also be a viable strategy to introduce the fluoro and methyl groups at a later stage. For instance, one could envision starting with N-cyclohexylbenzamide and introducing the required substituents. However, achieving the desired 2-fluoro-5-methyl substitution pattern regioselectively can be challenging due to the directing effects of the amide group.

Regioselective Halogenation: The direct fluorination of an aromatic ring is often difficult and requires specialized reagents. A more common approach is to introduce a bromine atom at the desired position and then perform a halogen exchange reaction (e.g., a Halex reaction). For instance, the bromination of a suitable precursor could be directed to the desired position, followed by nucleophilic fluorination.

Regioselective Alkylation: A Friedel-Crafts alkylation could potentially introduce the methyl group. However, controlling the regioselectivity of this reaction on a substituted benzamide can be problematic, often leading to a mixture of isomers.

Given these challenges, the more convergent approach of synthesizing the substituted benzoic acid first and then performing the amidation is generally the more efficient and reliable route.

Asymmetric Synthesis Approaches for Chiral Analogs (if applicable to derivatives)

The structure of this compound itself is achiral. However, if chiral derivatives were desired, for example, by introducing a chiral center on the cyclohexyl ring or an alkyl substituent on the amide nitrogen, asymmetric synthesis strategies would be necessary. This could involve the use of chiral starting materials, such as a chiral cyclohexylamine derivative, or the application of chiral catalysts or auxiliaries during the synthesis. As this is not directly applicable to the parent compound, it remains a consideration for the synthesis of potential analogs.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of safer solvents, minimizing waste, and employing catalytic methods.

Solvent-Free and Aqueous-Phase Reactions

Traditional amide synthesis often relies on volatile and potentially hazardous organic solvents. Green alternatives focus on minimizing or eliminating their use.

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for solvent-free reactions. The direct reaction of 2-fluoro-5-methylbenzoic acid and cyclohexylamine under microwave irradiation, potentially with a catalytic amount of a dehydrating agent, could significantly reduce reaction times and eliminate the need for a solvent. This approach aligns with the principles of atom economy and waste reduction.

Aqueous-Phase Reactions: While amidation reactions in water are challenging due to the competing hydrolysis of the activated carboxylic acid, recent advances have shown the feasibility of using water as a solvent. This often requires the use of specific water-tolerant catalysts or surfactants to facilitate the reaction between the organic substrates. The development of an efficient aqueous-phase synthesis for this compound would represent a significant step towards a more sustainable process.

Table 2: Green Chemistry Metrics for Amidation Strategies

StrategyKey PrinciplePotential BenefitsChallenges
Microwave-Assisted SynthesisEnergy Efficiency, Solvent ReductionRapid reaction times, reduced solvent waste, potentially higher yieldsSpecialized equipment required, scalability can be a concern
Aqueous-Phase SynthesisUse of a Benign SolventElimination of hazardous organic solvents, improved safety profileLow solubility of reactants, competing hydrolysis, catalyst development
Catalytic AmidationAtom Economy, Waste ReductionAvoids stoichiometric activating agents, reduces byproductsCatalyst cost and stability, may require higher temperatures

Sustainable Catalysis Development for this compound Production

The development of sustainable catalytic systems for the amidation reaction between 2-fluoro-5-methylbenzoic acid and cyclohexylamine is a cornerstone of greening the manufacturing process of this compound. Traditional methods often rely on stoichiometric coupling agents, which generate significant waste. researchgate.net Catalytic approaches, by contrast, offer a more atom-economical and environmentally benign alternative. ucl.ac.uk

Biocatalysis: Enzymes, particularly lipases, have emerged as powerful biocatalysts for amide bond formation. nih.govrsc.org The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), could offer a highly selective and efficient route to the target molecule under mild reaction conditions. nih.gov Biocatalytic processes operate in aqueous or green solvents, significantly reducing the environmental footprint of the synthesis. rsc.org The reusability of immobilized enzymes is a key advantage, contributing to process cost-effectiveness.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recovery, key aspects of sustainable manufacturing. nih.gov Materials such as zirconia, niobia, and silica-based catalysts have shown promise in facilitating direct amidation reactions. researchgate.netmdpi.com These catalysts are often robust, reusable, and can be integrated into continuous flow systems. mdpi.com Research into mixed metal oxides is also a promising avenue, potentially offering enhanced catalytic activity and selectivity. dntb.gov.ua

The following table illustrates a comparative overview of different sustainable catalytic systems hypothetically applied to the synthesis of this compound.

Table 1: Comparison of Sustainable Catalytic Systems

Catalyst System Catalyst Example Reaction Conditions Yield (%) Catalyst Reusability Green Chemistry Advantages
Biocatalysis Immobilized CALB 60°C, CPME 92 >5 cycles Mild conditions, biodegradable catalyst, use of green solvents. nih.gov
Heterogeneous Sulfated Zirconia 140°C, Toluene 88 >4 cycles Ease of separation, thermal stability, potential for flow chemistry. mdpi.comdntb.gov.ua

Continuous Flow Chemistry for Scalable Synthesis of this compound

Continuous flow chemistry offers numerous advantages over traditional batch processing for the large-scale synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater process control. rsc.orgprolabas.com The small reactor volumes inherent to flow systems mitigate the risks associated with highly exothermic reactions and the handling of hazardous materials. rsc.org

Table 2: Hypothetical Process Parameters for Continuous Flow Synthesis

Parameter Value Unit Justification
Reactor Type Packed-Bed Reactor - Allows for the use of a heterogeneous catalyst, simplifying downstream processing.
Catalyst Nb2O5 - Known to be effective for a range of amidation reactions. researchgate.net
Temperature 160 °C Elevated temperatures are often required for direct amidation in flow.
Residence Time 20 minutes A shorter residence time compared to batch processing leads to higher throughput.
Solvent 2-Methyltetrahydrofuran - A greener alternative to other aprotic polar solvents.

Analytical Monitoring and Impurity Profiling during this compound Synthesis

Rigorous analytical monitoring is crucial for ensuring the quality, safety, and consistency of this compound synthesis. Process Analytical Technology (PAT) plays a pivotal role in achieving this by enabling real-time or near-real-time analysis of critical process parameters and quality attributes. mt.com

In a continuous flow setup, in-line spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the consumption of reactants and the formation of the product in real time. rsc.orgmt.com This allows for rapid process optimization and the immediate detection of any deviations from the desired reaction conditions. certech.be

Impurity profiling is a critical aspect of quality control, aimed at the identification, quantification, and characterization of any unwanted substances in the final product. biomedres.us A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying impurities, even at trace levels. ijprajournal.comijprajournal.com Gas chromatography-mass spectrometry (GC-MS) is also valuable for detecting volatile impurities and residual solvents. ijprajournal.com

Table 3: Analytical Techniques for Monitoring and Impurity Profiling

Technique Application Information Obtained
In-line FTIR Real-time reaction monitoring Concentration of reactants, intermediates, and product. mt.com
Online HPLC Process control and optimization Reaction conversion, yield, and preliminary impurity profile. rsc.org
HPLC-UV/MS Final product purity and impurity profiling Quantification of the active pharmaceutical ingredient (API) and identification of process-related impurities and degradation products. rroij.comoup.com
GC-MS Residual solvent analysis Identification and quantification of residual solvents from the synthesis. ijprajournal.com

By implementing these advanced synthetic and analytical methodologies, the production of this compound can be made more efficient, sustainable, and robust, meeting the stringent quality requirements of the chemical industry.

Excludes Basic Compound Identification Data

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for N-cyclohexyl-2-fluoro-5-methylbenzamide

Advanced NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for the characterization of the solid-state forms of this compound.

2D and 3D NMR Techniques for Complete Assignment

While specific 2D and 3D NMR data for this compound are not extensively reported in publicly available literature, the application of standard techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for a complete spectral assignment.

COSY experiments would reveal the proton-proton coupling networks within the cyclohexyl and methyl-substituted fluorobenzoyl moieties.

HSQC would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as the cyclohexyl ring to the amide nitrogen and the benzoyl group.

These techniques, when used in conjunction, would allow for the definitive assignment of all proton and carbon resonances, which is fundamental for the structural elucidation of any new derivatives or reaction products.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a critical technique for studying the polymorphic forms of crystalline solids. Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical properties.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Different polymorphs would exhibit distinct chemical shifts and line shapes in their ssNMR spectra due to variations in the local electronic environment and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei. The study of spin-lattice relaxation times (T₁) can also provide insights into the molecular dynamics and packing differences between polymorphs.

High-Resolution Mass Spectrometry (HRMS) for this compound

High-resolution mass spectrometry is indispensable for confirming the elemental composition and elucidating the fragmentation pathways of this compound.

Fragmentation Pathway Elucidation via MS/MS

Tandem mass spectrometry (MS/MS) experiments on this compound would provide detailed insights into its gas-phase ion chemistry. By selecting the protonated molecule [M+H]⁺ as the precursor ion, collision-induced dissociation (CID) would generate a series of fragment ions. The expected fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of the cyclohexyl cation and the 2-fluoro-5-methylbenzoyl cation. Further fragmentation of the benzoyl cation could involve the loss of CO. The accurate mass measurement of these fragments would help in confirming their elemental composition and establishing the fragmentation pattern.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
[C₁₄H₁₈FNO + H]⁺Varies2-fluoro-5-methylbenzoyl cation
[C₁₄H₁₈FNO + H]⁺VariesCyclohexyl cation

Note: The m/z values would be determined experimentally with high resolution.

Isotopic Labeling Studies

Isotopic labeling, where one or more atoms in the molecule are replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N), is a powerful technique to trace the fate of specific atoms during fragmentation in mass spectrometry or to probe reaction mechanisms. In the context of this compound, selective deuterium (B1214612) labeling of the cyclohexyl ring, for instance, would allow for the unambiguous identification of fragments containing this moiety in the MS/MS spectrum. Similarly, ¹⁵N labeling of the amide nitrogen would confirm its location in the fragment ions. Such studies provide definitive evidence for proposed fragmentation mechanisms.

X-ray Crystallography of this compound and its Co-crystals

While the crystal structure of this compound is not available in the reviewed literature, the structure of the closely related compound, N-cyclohexyl-2-fluorobenzamide , provides significant insights into the likely solid-state conformation and packing. nih.govresearchgate.net

The study of N-cyclohexyl-2-fluorobenzamide reveals a monoclinic crystal system. nih.gov Key structural features include a nearly planar amide unit, with the fluorobenzene (B45895) ring inclined to this plane. The cyclohexane (B81311) ring adopts a stable chair conformation. nih.govresearchgate.net In the crystal structure, molecules are linked by N—H···O hydrogen bonds, forming chains. nih.govresearchgate.net These chains are further organized into columns through weaker C—H···F and C—H···π interactions. nih.govresearchgate.net

It is anticipated that this compound would exhibit similar conformational features and hydrogen bonding motifs. The primary difference would be the presence of the methyl group at the 5-position of the benzene (B151609) ring. This substitution may influence the crystal packing and the dihedral angle between the aromatic ring and the amide plane due to steric and electronic effects.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, could be explored to modify the physicochemical properties of this compound. Potential co-formers could be selected based on their ability to form complementary hydrogen bonds with the amide group. X-ray diffraction would be the definitive method to characterize the resulting co-crystal structures.

ParameterN-cyclohexyl-2-fluorobenzamide nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1804 (6)
b (Å)6.5309 (8)
c (Å)16.6522 (19)
β (°)91.336 (6)
V (ų)563.24 (11)

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the conformational isomers of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its three-dimensional structure.

Theoretical Vibrational Mode Analysis:

Analysis of the vibrational spectra of this compound is expected to reveal characteristic bands associated with its functional groups. The exact positions of these bands can provide a "fingerprint" for a specific conformer.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Amide N-HStretching3400-3200StrongWeak
Aromatic C-HStretching3100-3000MediumStrong
Cyclohexyl C-HStretching2950-2850StrongStrong
Amide C=OStretching (Amide I)1680-1630Very StrongMedium
Amide C-N/N-HBending (Amide II)1570-1515StrongWeak
Aromatic C=CStretching1600-1450Medium-StrongStrong
C-FStretching1250-1020StrongWeak

Note: The exact wavenumbers are dependent on the molecular environment and conformation.

The amide I band, primarily due to the C=O stretching vibration, is particularly sensitive to the conformational state of the amide linkage. Variations in its frequency can indicate the presence of different conformers, such as those arising from rotation around the C-N bond. Similarly, the N-H stretching frequency can be influenced by intramolecular hydrogen bonding, which may exist in certain conformations. The C-F stretching vibration is also a key marker for the fluorinated benzoyl moiety. esisresearch.orgresearchgate.net

Chiroptical Spectroscopies for Stereochemical Purity Assessment

Chiroptical spectroscopic techniques, such as circular dichroism (CD), are instrumental in the analysis of chiral molecules. saschirality.org While this compound itself is not chiral, derivatives possessing chiral centers could be assessed for stereochemical purity using these methods.

Should a chiral center be introduced, for instance, by substitution on the cyclohexyl ring, the resulting enantiomers would be expected to exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are highly dependent on the spatial arrangement of the chromophores and the absolute configuration of the stereocenters. nsf.gov

Hypothetical Chiroptical Data for a Chiral Derivative:

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
280+1.5
260-2.0
240+3.2
220-1.8

This data is hypothetical and serves to illustrate the expected output for a chiral derivative.

By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the enantiomeric excess and absolute configuration of a chiral derivative could be determined. rsc.org

Dynamic NMR and Conformational Dynamics Studies of this compound

Dynamic NMR (DNMR) spectroscopy is a key technique for investigating the conformational dynamics of molecules, particularly the restricted rotation around the amide C-N bond. nanalysis.comnih.gov Due to the partial double bond character of the amide linkage, rotation is hindered, leading to the potential for distinct cis and trans isomers to be observed on the NMR timescale.

At room temperature, the 1H and 13C NMR spectra of this compound might show broadened signals for the nuclei near the amide bond. As the temperature is lowered, the rate of interconversion between the conformers would decrease, potentially leading to the resolution of separate signals for each conformer. Conversely, at higher temperatures, the rotation becomes rapid on the NMR timescale, resulting in sharp, averaged signals. mdpi.commdpi.com

By analyzing the coalescence temperature of the exchanging signals and the difference in their chemical shifts, the energy barrier (ΔG‡) for the rotational process can be calculated. This provides quantitative information about the stability of the different conformations.

Expected Dynamic NMR Observations:

Rotational Barrier: The energy barrier for amide bond rotation is anticipated to be in the range of 15-20 kcal/mol, typical for N-substituted amides. nih.gov

Conformer Population: The relative integrals of the resolved signals at low temperatures would provide the population ratio of the cis and trans conformers. The presence of the ortho-fluoro substituent may influence this equilibrium. nih.gov

Further insights into the conformational landscape can be gained through two-dimensional exchange spectroscopy (EXSY) experiments, which can directly probe the exchange between different conformational states.

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclohexyl 2 Fluoro 5 Methylbenzamide Analogues

Rational Design Principles for N-cyclohexyl-2-fluoro-5-methylbenzamide Derivatives

The N-cyclohexyl group plays a significant role in the biological activity of this class of compounds, likely contributing to the binding with the target receptor through hydrophobic interactions. Modifications in this region aim to optimize the size, shape, and lipophilicity of the substituent to enhance binding affinity and selectivity.

Systematic variations of the N-alkyl substituent can lead to significant changes in activity. For instance, replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups can modulate the compound's fit within a receptor's binding pocket. A hypothetical SAR study might explore the following modifications:

Compound IDN-SubstituentRelative Insecticidal Activity (%)
1aCyclopentyl85
1bCyclohexyl100
1cCycloheptyl90
1dn-Hexyl70
1etert-Butyl65

This table is generated based on general principles of SAR and does not represent real experimental data.

The data in the table suggests that a six-membered cycloalkane at the N-position is optimal for activity. Both smaller and larger rings, as well as acyclic analogues, show a decrease in potency. This indicates that the specific conformation and volume of the cyclohexyl ring are likely important for a precise interaction with the biological target.

The substitution pattern on the benzamide (B126) ring is a critical determinant of the electronic and steric properties of the molecule, which in turn influences its binding characteristics and pharmacokinetic profile. The presence of the 2-fluoro and 5-methyl groups in the parent compound is not arbitrary and their effects can be systematically studied by introducing alternative substituents.

The fluorine atom at the 2-position can engage in hydrogen bonding and can influence the conformation of the amide bond. The methyl group at the 5-position contributes to the lipophilicity and may be involved in hydrophobic interactions within the binding site. A systematic study of these substituent effects might yield the following hypothetical results:

Compound IDSubstituent at 2-positionSubstituent at 5-positionRelative Insecticidal Activity (%)
2aFCH3100
2bClCH395
2cHCH375
2dFCl88
2eFH80

This table is generated based on general principles of SAR and does not represent real experimental data.

From this hypothetical data, it can be inferred that a halogen at the 2-position is beneficial for activity, with fluorine being slightly superior to chlorine. The presence of a small alkyl group at the 5-position also appears to be favorable for potency.

Bioisosterism is a widely used strategy in drug and pesticide design to improve potency, selectivity, and pharmacokinetic properties. drughunter.com This involves the replacement of a functional group with another that has similar physicochemical properties. For this compound, bioisosteric replacements can be considered for the amide linker, the fluoro and methyl substituents, and even the phenyl ring itself.

For example, the amide bond can be replaced by other groups that can act as hydrogen bond donors and acceptors, such as a thioamide or a retro-amide. drughunter.com The methyl group could be replaced by other small, lipophilic groups like an ethyl or a cyclopropyl (B3062369) group. The fluorine atom could be replaced by other small, electronegative groups.

Compound IDBioisosteric ReplacementPositionRelative Insecticidal Activity (%)
3aThioamide (-CSNH-)Amide Linker70
3bEthyl (-CH2CH3)5-position92
3cHydroxyl (-OH)2-position60
3dPyridinylBenzamide Ring85

This table is generated based on general principles of SAR and does not represent real experimental data.

The hypothetical results suggest that while some bioisosteric replacements can maintain or slightly decrease activity, others can be detrimental. The replacement of the benzamide ring with a pyridine (B92270) ring, a common bioisosteric replacement, could potentially maintain good activity. nih.gov

Combinatorial and Parallel Synthesis of this compound Libraries

To efficiently explore the SAR of this compound, combinatorial and parallel synthesis techniques are employed to generate large libraries of analogues. datapdf.com These approaches allow for the rapid synthesis of a diverse set of compounds by systematically varying the different building blocks of the molecule.

A common strategy for the synthesis of a benzamide library involves the reaction of a series of substituted benzoic acids with a variety of amines. For the this compound series, this would involve reacting derivatives of 2-fluoro-5-methylbenzoic acid with a library of cyclic and acyclic amines. The general synthetic scheme is as follows:

Scheme 1: General Synthesis of N-substituted Benzamide Libraries

R1-COOH + R2-NH2 --(Coupling Agent)--> R1-CONH-R2

Where:

R1-COOH represents a library of substituted benzoic acids (e.g., variations at the 2- and 5-positions).

R2-NH2 represents a library of amines (e.g., variations of the N-cyclohexyl moiety).

Solid-phase or liquid-phase synthesis methodologies can be utilized to facilitate the purification and handling of the library members. nih.gov The use of automated synthesis platforms can further accelerate the generation of these compound libraries. The resulting libraries can then be screened for their biological activity, providing a wealth of data for SAR and QSAR studies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov These models can be used to predict the activity of newly designed compounds and to gain insights into the molecular features that are important for activity.

For the this compound series, a QSAR model could be developed using the biological activity data obtained from the screening of a combinatorial library. A QSPR model could be developed to predict properties such as solubility, stability, and lipophilicity.

The first step in QSAR/QSPR modeling is the calculation of molecular descriptors that numerically represent the chemical structure of the compounds. researchgate.net A wide variety of descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kappa indices). nih.gov

Electronic descriptors: These describe the electronic properties of a molecule (e.g., dipole moment, partial charges). nih.gov

Steric descriptors: These describe the size and shape of a molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: These describe the lipophilicity of a molecule (e.g., logP). nih.gov

Once the descriptors are calculated, a subset of the most relevant descriptors is selected to build the QSAR/QSPR model. This is typically done using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). The goal is to develop a model that is both statistically robust and predictive. For insecticidal benzamides, descriptors related to hydrophobicity, electronic effects of substituents, and steric bulk are often found to be important for activity. nih.gov

A hypothetical QSAR equation for the insecticidal activity of this compound analogues might look like this:

log(1/IC50) = alogP + bσ + c*Es + d

Where:

IC50 is the concentration of the compound that causes 50% inhibition of the target.

logP is a measure of lipophilicity.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

a, b, c, and d are coefficients determined by the regression analysis.

Such a model would allow for the prediction of the insecticidal activity of new analogues before their synthesis, thereby guiding the design of more potent compounds.

Statistical Validation and Predictive Power of QSAR/QSPR Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in predicting the biological activity and physicochemical properties of novel compounds. The reliability of these models is contingent upon rigorous statistical validation. For analogues of this compound, such as various N-substituted benzamides, several QSAR studies have been conducted, emphasizing the importance of validation to ensure their predictive capability.

The predictive power of a QSAR model is commonly assessed through internal and external validation techniques. Internal validation, often evaluated using the cross-validated correlation coefficient (q²), assesses the model's robustness. External validation, on the other hand, measures the model's ability to predict the activity of an independent set of compounds (the test set) and is often quantified by the predicted correlation coefficient (pred_r²). ijapbc.com

For instance, in a 3D-QSAR study on a series of N-(4,6-dimethyl-2-pyridinyl) benzamides with anti-inflammatory activity, a k-Nearest Neighbor Molecular Field Analysis (kNN MFA) approach was used. ijapbc.com The resulting models were validated to establish their statistical significance. A triparametric model demonstrated an internal validation value (q²) of 0.7962 and an external validation value (pred_r²) of 0.4015. ijapbc.com This indicates a reasonable predictive ability for the training set and a moderate predictive power for the test set. Such models help in identifying key molecular descriptors, such as steric and electrostatic fields, that govern the biological activity. ijapbc.com

In another study on substituted benzamides with antimicrobial activity, QSAR models were developed using topological descriptors like molecular connectivity indices and Kier's shape index. nih.gov The high cross-validated r² values (r(cv)²) obtained in this study were indicative of the predictive ability of the developed models. nih.gov Similarly, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamides as antiulcer agents yielded a model with a correlation coefficient (r²) of 0.84 and a predicted correlation coefficient (r²_pred) of 0.88, signifying a high degree of predictive power. igi-global.com

These examples underscore the importance of statistical validation in developing reliable QSAR models for benzamide analogues. The insights gained from the descriptors used in these models can guide the design of new molecules with improved activity.

Interactive Table: Statistical Validation Parameters for QSAR Models of Benzamide Analogues

QSAR Model TypeCompound SeriesInternal Validation (q² or r(cv)²)External Validation (pred_r²)Key DescriptorsReference
3D-QSAR (kNN MFA)N-(4,6-dimethyl-2-pyridinyl) benzamides0.79620.4015Electrostatic and Steric Fields ijapbc.com
2D-QSARSubstituted benzamides (antimicrobial)HighNot SpecifiedTopological descriptors nih.gov
2D-QSARQuinazolinone-benzamides (antiulcer)Not Specified0.88LogD, Shadow_XZ, SC_2 igi-global.com
3D-QSARN-substituted benzimidazole (B57391) carboxamidesNot SpecifiedNot SpecifiedMolecular properties nih.govresearchgate.net

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing this compound

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. wikipedia.org This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org The benzamide moiety, a core component of this compound, is a common scaffold in medicinal chemistry and can be considered a valuable fragment in FBDD campaigns.

The principles of FBDD suggest that fragments should adhere to the "Rule of Three," which includes criteria such as a molecular weight of less than 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org The benzamide core fits well within these parameters, making it an attractive starting point for fragment-based approaches.

While specific examples of FBDD campaigns initiating from this compound are not readily found in the literature, the general strategy would involve screening a library of fragments, potentially including benzamide derivatives, against a therapeutic target. Sensitive biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) would be employed to detect the weak binding of these fragments. frontiersin.orgnih.gov

Once a benzamide-containing fragment is identified as a hit, its binding mode to the target protein is determined. This structural information is then used to guide the chemical elaboration of the fragment. For instance, the cyclohexyl group or the substituted phenyl ring of this compound could be viewed as vectors for fragment growth, allowing for the exploration of adjacent binding pockets to enhance affinity and selectivity.

Scaffold Hopping Strategies from this compound

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure of a known active molecule while retaining its biological activity. uniroma1.itnih.gov This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues. bhsai.org

Starting from a molecule like this compound, a scaffold hopping approach would involve replacing the central benzamide core with other isofunctional molecular structures. bhsai.org The goal is to maintain the key pharmacophoric features responsible for biological activity. For the this compound scaffold, these features would likely include the hydrogen bond donor/acceptor capabilities of the amide bond and the spatial orientation of the cyclohexyl and substituted phenyl rings.

Several computational and knowledge-based methods can be employed for scaffold hopping. These can range from simple bioisosteric replacements of the amide bond to more complex topological or shape-based searches for entirely new core structures. For example, the benzamide core could be replaced with other heterocyclic systems that maintain a similar three-dimensional arrangement of key interaction points. There are instances in the literature where a benzimidazole scaffold has been used in hopping strategies. researchgate.net

A successful scaffold hop from this compound would result in a new chemical series with a different core structure but a comparable or improved biological profile. For instance, a recent study utilized a scaffold-hopping strategy from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) to develop novel 2-(quinolin-4-yloxy)acetamides with potent antimycobacterial activity. nih.gov This demonstrates the potential of replacing a core amide-containing scaffold to discover new therapeutic agents.

Elucidation of Molecular and Cellular Mechanism of Action Moa for N Cyclohexyl 2 Fluoro 5 Methylbenzamide

Identification of Primary Molecular Targets of N-cyclohexyl-2-fluoro-5-methylbenzamide

The identification of primary molecular targets is a critical step in characterizing the mechanism of action of any compound. Methodologies such as affinity-based proteomics and high-throughput screening are standard approaches for this purpose. However, there is no published data from such studies for this compound.

Affinity-Based Proteomics and Target Deconvolution

Affinity-based proteomics is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample. This method typically involves immobilizing the compound of interest on a solid support to "pull down" its interacting proteins, which are then identified by mass spectrometry. To date, no studies employing this technique for the target deconvolution of this compound have been reported in the scientific literature.

High-Throughput Screening (HTS) for Target Identification

High-throughput screening allows for the rapid testing of a compound against a large panel of known biological targets, such as enzymes or receptors, to identify potential interactions. This approach can provide initial clues about the compound's biological activity. There are no publicly accessible results from any high-throughput screening campaigns that include this compound.

Detailed Receptor Binding and Enzyme Inhibition Kinetics of this compound

Understanding the kinetics of how a compound interacts with its molecular target is fundamental to pharmacology. This includes determining its binding affinity and whether the interaction is reversible. For this compound, this information remains uncharacterized.

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)

The dissociation constant (Kd) is a measure of the affinity between a compound and its receptor, while the inhibition constant (Ki) quantifies how effectively a compound inhibits an enzyme. The determination of these constants requires the prior identification of a specific molecular target. As no such target has been identified for this compound, no Kd or Ki values have been published.

Reversibility and Irreversibility Studies

Studies to determine whether a compound binds to its target reversibly or irreversibly are crucial for understanding its duration of action and potential for off-target effects. Such investigations have not been conducted or reported for this compound due to the absence of a known molecular target.

Cellular Pathway Perturbation Analysis by this compound

Cellular pathway perturbation analysis, often performed using techniques like transcriptomics or proteomics, can reveal how a compound affects cellular function on a broader scale. This type of analysis can provide insights into the mechanism of action even without a known direct target. However, there are no published studies that have investigated the impact of this compound on any cellular pathways.

Investigation of Signal Transduction Cascades

There is no available research detailing the effects of this compound on any known signal transduction cascades.

Gene Expression and Proteomics Profiling (e.g., RNA-seq, Mass Spectrometry-based Proteomics)

No studies utilizing RNA-sequencing, mass spectrometry-based proteomics, or other profiling techniques have been published for this compound. Consequently, no data is available to construct a table of differentially expressed genes or proteins upon treatment with this compound.

Subcellular Localization and Intracellular Dynamics of this compound

There is no published research on the subcellular localization or intracellular dynamics of this compound.

Phenotypic Screening and High-Content Imaging for Cellular Responses to this compound

No phenotypic screening or high-content imaging studies for this compound have been reported in the scientific literature. Thus, no data on cellular responses are available.

Investigation of this compound as a Chemical Probe for Biological Systems

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated or utilized as a chemical probe.

Preclinical Pharmacological Evaluation and Efficacy Studies of this compound

While information on related compounds and precursors, such as 2-fluoro-5-methylbenzoic acid, is available, this does not provide direct insight into the biological activity of this compound itself. Scientific investigation into a novel chemical entity like this would typically involve a series of preclinical studies to characterize its mechanism of action, potency, and potential therapeutic effects. However, for this compound, such data has not been published in peer-reviewed literature.

Consequently, it is not possible to provide detailed research findings or construct data tables on the preclinical pharmacological profile or efficacy of this compound at this time. The scientific community has not yet published studies that would form the basis for such a review.

No Publicly Available Efficacy Data for this compound

Following a comprehensive review of scientific literature and publicly accessible research databases, no specific in vitro or in vivo efficacy data for the chemical compound this compound has been found. Extensive searches for research pertaining to this molecule did not yield any studies detailing its biological activity or efficacy in various testing models.

Therefore, it is not possible to generate an article based on the provided outline, as there is no available information on the following topics for this compound:

Strictly Focuses on *in Vitro* and *in Vivo* Animal Models, Excluding Human Clinical Data

In Vivo Proof-of-Concept Studies in Animal Models:

Efficacy Studies and Dose-Response Relationships in Animal Systems

The absence of research data prevents the creation of detailed research findings and data tables as requested. While the compound is listed by some chemical suppliers, no associated biological research or efficacy studies appear to be published in the public domain.

Biomarker Analysis in Animal Tissues and Biofluids

In a typical preclinical program, the analysis of biomarkers in animal models is crucial for understanding a compound's mechanism of action and therapeutic effect. For a novel compound like N-cyclohexyl-2-fluoro-5-methylbenzamide, researchers would first identify potential pharmacodynamic biomarkers based on its intended molecular target. These biomarkers could be proteins, nucleic acids, or other metabolites whose levels or activity are expected to change upon target engagement by the compound.

The analysis would involve collecting various biological samples from treated and untreated animals (e.g., rodents, non-human primates) at multiple time points.

Commonly Analyzed Biological Matrices:

Tissues: Brain, liver, kidney, tumor tissue (if applicable), and other organs relevant to the compound's expected activity or potential toxicity.

Biofluids: Blood (plasma, serum), urine, and cerebrospinal fluid (CSF).

Standard analytical techniques such as enzyme-linked immunosorbent assays (ELISA), Western blotting, mass spectrometry, and quantitative polymerase chain reaction (qPCR) would be employed to measure changes in these biomarkers. The goal is to establish a clear relationship between the compound's exposure and the biological response in the animal model.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Animal Models

The preclinical assessment of a new chemical entity (NCE) heavily relies on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These studies are fundamental to understanding how an animal's body affects the drug and how the drug affects the body, respectively.

ADME studies characterize the journey of a compound through the body.

Absorption: Following administration (e.g., oral, intravenous), the rate and extent to which this compound enters the bloodstream would be determined. In vitro tools like the Caco-2 permeability assay can predict oral absorption. nih.gov

Distribution: Studies would investigate how the compound partitions into various tissues and fluids. Techniques such as quantitative whole-body autoradiography (QWBA) using a radiolabeled version of the compound can provide a detailed picture of its distribution.

Metabolism: Researchers would identify the metabolic pathways the compound undergoes, primarily in the liver. In vitro studies using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, monkey) help predict metabolic stability and identify major metabolites.

Excretion: This part of the profile determines how the compound and its metabolites are eliminated from the body, typically via urine and feces.

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For oral compounds, this is a critical parameter. It is determined by comparing the plasma concentration of the compound over time after oral administration to that after intravenous administration. nih.gov

Clearance is a measure of the rate at which a drug is removed from the body. It is a key parameter that influences dosing frequency. These studies are typically conducted in at least two species (one rodent, one non-rodent) to assess inter-species variability.

Table 1: Hypothetical Pharmacokinetic Parameters in Rats (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

Parameter Intravenous Administration Oral Administration
Tmax (h) N/A 1.5
Cmax (ng/mL) 1200 450
AUC (ng·h/mL) 3200 1600
Bioavailability (%) N/A 50
Clearance (mL/min/kg) 5.2 N/A

| Half-life (h) | 4.5 | 4.7 |

To ensure a compound's therapeutic effect is due to its intended mechanism, target engagement studies are performed. These studies confirm that the compound binds to its molecular target in the relevant tissues. Techniques like positron emission tomography (PET) can be used to visualize and quantify target occupancy in living animals, including non-human primates. researchgate.net By using a radiolabeled version of the compound or a specific radioligand for the target, researchers can measure the percentage of targets occupied at different dose levels and correlate this with pharmacodynamic effects. researchgate.net

Formulation Development for Preclinical Animal Studies of this compound

The formulation of a compound is critical for its successful preclinical evaluation. nih.gov For many new chemical entities, poor water solubility presents a significant challenge. nih.gov The primary goal is to develop a formulation that allows for consistent and adequate drug exposure in animal studies.

Common Preclinical Formulation Strategies:

Solutions: The simplest approach, where the compound is dissolved in a suitable vehicle (e.g., water, saline, or a co-solvent system). nih.gov

Suspensions: Used for poorly soluble compounds, where fine particles of the drug are suspended in a liquid vehicle, often with the help of surfactants or viscosity modifiers to ensure uniformity. nih.gov

Enabling Formulations: For compounds with very low solubility, more advanced formulations may be necessary. These can include:

Lipid-based systems like self-emulsifying drug delivery systems (SEDDS).

Amorphous solid dispersions, where the drug is dispersed in a polymer matrix.

Nanosuspensions to increase the surface area for dissolution.

The choice of formulation depends on the physicochemical properties of this compound (such as its solubility and LogP value), the route of administration, and the animal species being used. researchgate.net

Computational Chemistry and *in Silico* Modeling of N Cyclohexyl 2 Fluoro 5 Methylbenzamide

Molecular Docking and Ligand-Protein Interaction Analysis of N-cyclohexyl-2-fluoro-5-methylbenzamide

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for elucidating the potential mechanism of action of this compound by identifying its likely biological targets and characterizing the specific interactions that stabilize the ligand-protein complex.

In a typical molecular docking workflow, the three-dimensional structure of this compound is positioned within the binding site of a target protein, often a kinase or another enzyme implicated in disease. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. Studies on similar benzamide (B126) derivatives have shown that the amide moiety is a key pharmacophoric feature, often forming critical hydrogen bonds with amino acid residues in the protein's active site. nih.govnih.gov

For this compound, the cyclohexyl group is expected to engage in hydrophobic interactions within a corresponding pocket of the target protein. The 2-fluoro-5-methylphenyl ring can participate in various interactions, including pi-pi stacking with aromatic residues like phenylalanine or tyrosine, and the fluorine atom can form specific halogen bonds or other electrostatic interactions that enhance binding affinity and selectivity. nih.govresearchgate.net The methyl group can further contribute to hydrophobic interactions and modulate the electronic properties of the aromatic ring.

The analysis of the docked pose reveals the key intermolecular forces at play. Hydrogen bonds are often formed between the amide nitrogen and carbonyl oxygen of the ligand and backbone or side-chain atoms of the protein. Hydrophobic interactions involving the cyclohexyl and methylphenyl moieties are critical for anchoring the ligand in the binding pocket. Furthermore, the fluorine atom's electronegativity can influence the local electronic environment and contribute to favorable dipole-dipole interactions. researchgate.net

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target.
Interaction TypeLigand MoietyPotential Interacting ResidueEstimated Distance (Å)
Hydrogen BondAmide N-HAsp145 (backbone C=O)2.1
Hydrogen BondAmide C=OLys63 (side-chain N-H)2.3
Hydrophobic (Alkyl)Cyclohexyl RingVal45, Leu1283.5 - 4.0
Hydrophobic (Pi-Alkyl)Methyl GroupPhe1423.8
Pi-Pi StackingFluoromethylphenyl RingTyr1444.2
Halogen InteractionFluorineGly143 (backbone N-H)3.1

Molecular Dynamics (MD) Simulations of this compound and its Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the protein over time. MD simulations of this compound complexed with a target protein can provide valuable information on the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding.

In an MD simulation, the forces acting on each atom in the system are calculated, and Newton's laws of motion are used to predict the positions and velocities of the atoms over a series of small time steps. nih.gov For the this compound-protein complex, a simulation of several nanoseconds can reveal the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies. The flexibility of the cyclohexyl ring and its ability to adopt different conformations within the binding pocket can be assessed. nih.gov Studies on similar ligands with cyclohexyl modifications have demonstrated that such groups can add rigidity to the ligand's backbone, influencing its binding affinity for DNA or RNA. nih.gov

Table 2: Illustrative MD Simulation Parameters and Key Observables for this compound-Protein Complex.
ParameterTypical Value/MethodInformation Gained
Simulation Time100 nsAssessment of long-term stability of the complex.
Force FieldAMBER, CHARMMDescribes the potential energy of the system.
Solvent ModelExplicit (e.g., TIP3P water)Allows for the study of solvent-mediated interactions.
Key Observable: Ligand RMSD< 2.0 ÅIndicates a stable binding pose of the ligand.
Key Observable: Protein RMSFAnalysis of residue fluctuationsIdentifies flexible regions of the protein influenced by the ligand.
Key Observable: Hydrogen Bond OccupancyPercentage of simulation timeQuantifies the stability of specific hydrogen bonds.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. These methods can be used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

Calculations on this compound can determine the optimized molecular geometry, atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack and potential hydrogen bonding interactions. mdpi.com

Furthermore, quantum chemical calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. The effect of the fluorine and methyl substituents on the electronic properties of the benzamide core can be quantified, providing insights into how these groups modulate the molecule's reactivity and potential biological activity. researchgate.net

Table 3: Exemplary Quantum Chemical Properties of this compound (Calculated using DFT).
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRegion of electron donation.
LUMO Energy-1.2 eVRegion of electron acceptance.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity.
Dipole Moment3.8 DMeasure of molecular polarity.
Mulliken Atomic ChargesO: -0.55, N: -0.40, F: -0.35Indicates partial charges on atoms, relevant for intermolecular interactions.

De Novo Drug Design Utilizing the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. The this compound structure can serve as a valuable scaffold or starting point for such design efforts. By identifying the key pharmacophoric elements of this compound, computational algorithms can suggest modifications to improve potency, selectivity, or pharmacokinetic properties.

The benzamide core is a well-established scaffold in medicinal chemistry, known for its ability to form key interactions with a variety of biological targets. nih.govacs.org In a de novo design approach, the N-cyclohexyl and 2-fluoro-5-methylphenyl groups can be systematically replaced with other chemical moieties to explore new regions of chemical space. For instance, the cyclohexyl group could be replaced with other cyclic or acyclic aliphatic groups to optimize hydrophobic interactions, while the substituted phenyl ring could be modified with different patterns of substitution to fine-tune electronic properties and interactions with the target protein.

Structure-based de novo design methods can build new ligands directly within the active site of a target protein, ensuring that the generated molecules are complementary in shape and chemical properties. Ligand-based methods, on the other hand, can generate novel structures that share key features with known active molecules like this compound.

In Silico ADME Prediction and Property Optimization for this compound (excluding human data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. cambridge.org For this compound, a variety of computational models can be used to predict its physicochemical and ADME properties.

Properties such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) can be readily calculated from the molecular structure. These parameters are important determinants of a compound's absorption and distribution characteristics. For instance, a balanced logP value is generally desirable for good oral bioavailability.

More complex ADME properties can be predicted using quantitative structure-activity relationship (QSAR) models or machine learning algorithms trained on large datasets of experimental data. sci-hub.se These models can predict parameters such as Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. By predicting these properties for this compound, researchers can identify potential liabilities and guide chemical modifications to optimize its drug-like properties.

Table 4: Predicted Physicochemical and ADME Properties of this compound.
PropertyPredicted Value (Illustrative)Interpretation
Molecular Weight235.30 g/molWithin typical range for small molecule drugs.
logP3.5Indicates moderate lipophilicity.
Aqueous Solubility (logS)-3.8Suggests low to moderate solubility.
Polar Surface Area (PSA)49.3 ŲConsistent with good cell permeability.
Caco-2 PermeabilityHighPredicts good intestinal absorption.
CYP2D6 InhibitionLikely inhibitorPotential for drug-drug interactions.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. rsc.org In the context of this compound research, ML models can be applied in several ways.

QSAR models, a form of supervised machine learning, can be developed to predict the biological activity of a series of benzamide analogs based on their molecular descriptors. nih.gov This can accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest predicted potency. Deep learning models, such as graph neural networks, can learn complex structure-activity relationships directly from the molecular graph, potentially outperforming traditional QSAR methods. rsc.org

AI can also be used to identify potential new targets for this compound by analyzing large-scale biological data, such as genomics and proteomics data. Generative AI models can be employed for de novo design, creating novel molecules based on the benzamide scaffold with optimized properties. springernature.com As research in this area progresses, ML and AI will likely play an increasingly important role in understanding and developing compounds like this compound.

Focus on Research Applications, Not Routine Quality Control or Clinical Diagnostics

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary tool for the sensitive and selective quantification of N-cyclohexyl-2-fluoro-5-methylbenzamide in various biological samples. This technique is indispensable for preclinical research, offering the necessary precision and accuracy to elucidate the compound's pharmacokinetic and pharmacodynamic properties.

Method Development and Validation in Complex Biological Matrices

The development of a robust HPLC-MS/MS method for this compound requires careful optimization of several parameters to ensure reliable quantification in complex matrices such as cell lysates, animal plasma, and tissues. The process typically involves selecting an appropriate HPLC column and mobile phase to achieve optimal chromatographic separation from endogenous interferences.

A critical aspect of method development is the sample preparation stage. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove matrix components that can interfere with the analysis and to concentrate the analyte. The choice of sample preparation technique is crucial for achieving high recovery and minimizing matrix effects.

Validation of the analytical method is performed in accordance with regulatory guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. Accuracy and precision are assessed by analyzing quality control samples at multiple concentration levels.

Table 1: Representative HPLC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
HPLC System Agilent 1290 Infinity II
Mass Spectrometer Sciex Triple Quad 6500+
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion > Product Ion (Specific m/z)

This table is for illustrative purposes and actual parameters may vary based on the specific application.

Metabolite Identification and Profiling

Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its biological activity. HPLC-MS/MS is a powerful tool for the identification and profiling of its metabolites in various biological samples. High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap-based systems, is often employed for this purpose due to its ability to provide accurate mass measurements, which aids in the elucidation of elemental compositions of unknown metabolites.

The general workflow for metabolite identification involves incubating this compound with liver microsomes or hepatocytes, followed by analysis of the incubates using HPLC-HRMS. The resulting data is then processed using specialized software to identify potential metabolites by comparing the mass spectra of the parent compound with those of its biotransformation products. Common metabolic pathways that are investigated include oxidation, hydroxylation, and glucuronidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While HPLC-MS/MS is the primary technique for the analysis of non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) could be applicable if the compound or its potential degradation products are sufficiently volatile or can be derivatized to increase their volatility. However, the inherent structure of this compound suggests a low volatility, making GC-MS a less common choice for its direct analysis.

Capillary Electrophoresis and Microfluidic Systems for this compound Analysis

Capillary electrophoresis (CE) and microfluidic systems offer alternative approaches for the analysis of this compound, particularly in scenarios where sample volume is limited. These techniques provide high separation efficiency and rapid analysis times. Coupling CE with mass spectrometry (CE-MS) can provide both high-resolution separation and sensitive detection. Microfluidic devices, or "lab-on-a-chip" systems, integrate sample preparation, separation, and detection on a single platform, offering the potential for automated and high-throughput analysis.

Isotopic Labeling Strategies for Tracing this compound in Biological Systems

Isotopic labeling is a powerful strategy for tracing the fate of this compound in biological systems. This involves synthesizing the compound with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), at specific positions in the molecule. The isotopically labeled compound is then administered to an animal model or cell culture, and its distribution and metabolism are tracked using mass spectrometry.

The key advantage of this approach is that the labeled compound is chemically identical to the unlabeled compound but can be distinguished by its mass. This allows for the unambiguous differentiation of the administered compound and its metabolites from endogenous molecules.

Table 2: Common Isotopes Used in Labeling Studies

IsotopeNatural Abundance (%)Use in Tracing Studies
²H (Deuterium) 0.015Commonly used to label C-H bonds.
¹³C 1.1Provides a distinct mass shift for carbon backbone labeling.
¹⁵N 0.37Useful for labeling nitrogen-containing compounds.

Imaging Mass Spectrometry for Spatial Distribution of this compound in Animal Tissues

Imaging Mass Spectrometry (IMS) is a cutting-edge technique that allows for the visualization of the spatial distribution of this compound and its metabolites within tissue sections. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS and Desorption Electrospray Ionization (DESI) IMS enable the direct analysis of molecules from tissue surfaces without the need for extraction or labeling.

In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is then fired across the tissue section in a grid-like pattern, desorbing and ionizing the molecules at each point. The mass spectrometer then detects the ions, generating a mass spectrum for each pixel of the image. This data can be used to create ion density maps that show the distribution of the parent compound and its metabolites within the tissue, providing valuable information on target organ accumulation and potential sites of toxicity.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound in Spectroscopic Assays

A comprehensive review of scientific literature and publicly accessible research databases reveals a significant gap in information regarding the specific applications of the chemical compound this compound in the realm of spectroscopic assays for high-throughput screening (HTS) and binding studies. Despite a thorough search for detailed research findings, data tables, and specific protocols related to this compound's use in these advanced research applications, no substantive results were found.

While general information on high-throughput screening methodologies and the chemical properties of related benzamide (B126) structures is available, there is a notable absence of published studies that specifically investigate or utilize this compound for these purposes. High-throughput screening is a cornerstone of modern drug discovery and chemical biology, relying on the rapid, automated testing of large numbers of compounds to identify those that interact with a specific biological target. Spectroscopic assays, which measure changes in light absorption or emission, are frequently employed in HTS due to their sensitivity and amenability to automation.

Binding studies are also critical for characterizing the interaction between a compound and its target, often employing spectroscopic techniques to determine binding affinity and kinetics. However, the scientific community has not, to date, published research that would allow for a detailed discussion of this compound within this context.

The absence of such data prevents the creation of a scientifically accurate and detailed article as requested. The construction of data tables and an in-depth analysis of research findings are contingent upon the existence of primary research literature. Without these foundational sources, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, while the compound this compound is known and cataloged in chemical databases, its role and application in spectroscopic assays for high-throughput screening and binding studies remain undocumented in the accessible scientific domain. Further research and publication in this specific area would be necessary to provide the detailed analysis sought.

This compound: Charting Future Research and Translational Horizons

As of late 2025, the scientific community's understanding of the specific benzamide compound, this compound, remains in its nascent stages. Publicly accessible research detailing its synthesis, biological activity, and therapeutic potential is not yet available. Consequently, a definitive roadmap for its future research directions and translational potential can only be extrapolated from the broader context of related chemical structures and the general trajectory of drug discovery.

The exploration of novel chemical entities is a cornerstone of pharmaceutical advancement. Compounds containing a benzamide scaffold are of particular interest due to their prevalence in a wide array of approved drugs with diverse therapeutic applications. The specific substitutions on the this compound molecule—a cyclohexyl group, a fluorine atom, and a methyl group—suggest a deliberate design aimed at modulating its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

Future research will likely commence with foundational in vitro studies to ascertain the compound's basic biological profile. This would involve screening against a broad panel of biological targets, including enzymes, receptors, and ion channels, to identify any potential pharmacological activity. High-throughput screening methodologies will be instrumental in this initial phase, allowing for the rapid assessment of the compound's effects across numerous assays.

Should initial screenings reveal promising activity, subsequent research would logically progress to more focused investigations. For instance, if the compound demonstrates inhibitory effects on a particular enzyme implicated in a disease process, the next steps would involve detailed mechanistic studies. These studies would aim to elucidate the precise mode of action, determine the potency and selectivity of the compound, and establish a clear structure-activity relationship by synthesizing and testing related analogues.

The translational potential of this compound is entirely contingent on the outcomes of these early-stage investigations. If a compelling biological target and a potent, selective activity are identified, the path toward clinical application would involve a rigorous preclinical development program. This would encompass studies to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety and toxicity profiles in cellular and animal models.

A significant hurdle in the translational journey will be to demonstrate a clear therapeutic window, where the compound elicits the desired pharmacological effect at concentrations that are not toxic to the organism. Overcoming this challenge will necessitate extensive medicinal chemistry efforts to optimize the lead compound's properties, enhancing its efficacy while minimizing off-target effects.

The journey from a novel chemical entity to a clinically approved therapeutic is long, arduous, and fraught with uncertainty. For this compound, the initial and most critical step will be the public dissemination of primary research data that establishes a clear and compelling biological rationale for its further development. Without this foundational knowledge, any discussion of its future research directions and translational potential remains speculative. The scientific community awaits the initial publications that will shed light on the potential of this particular benzamide derivative.

Hypothetical, Research Oriented Applications, No Clinical Claims

Exploration of N-cyclohexyl-2-fluoro-5-methylbenzamide in Novel Biological Paradigms

A review of scientific literature yields no specific studies exploring this compound within novel biological paradigms. Research in this area would typically involve investigating how the compound interacts with newly discovered cellular pathways, targets, or disease models. Such exploration is fundamental to uncovering new potential therapeutic avenues or understanding complex biological processes. nih.gov However, at present, no such research has been published specifically for this compound.

Development of this compound as a Tool Compound for Target Validation

Tool compounds are essential for pharmacological research, allowing scientists to probe the function of specific biological targets (like enzymes or receptors) and validate their role in disease. There is no information in published literature to indicate that this compound has been developed or utilized as a tool compound. The characteristics of an ideal tool compound are summarized in the table below, none of which have been documented for this compound.

Table 1: Ideal Characteristics of a Tool Compound

Characteristic Description
Potency High affinity for its intended target.
Selectivity Minimal interaction with other targets to avoid off-target effects.
Cell Permeability Ability to cross cell membranes to reach intracellular targets.
Known Mechanism of Action A well-understood mode of interaction with its target.

| Chemical Tractability | Ease of synthesis and modification. |

This table represents ideal characteristics for a research tool compound; no data is available to assess this compound against these criteria.

Prodrug and Conjugate Strategies for this compound in Research Contexts

Prodrug strategies involve modifying a compound to improve properties like solubility or targeted delivery, after which the parent compound is released in the body. mdpi.com Similarly, conjugate strategies link a compound to another molecule to enhance its function. There are no published studies detailing any prodrug or conjugate strategies that have been developed or investigated for this compound in a research context.

Opportunities for Multi-Target Ligand Design Based on the this compound Scaffold

Multi-target ligand design is an approach in drug discovery that aims to create single molecules capable of interacting with multiple biological targets simultaneously. nih.govnih.gov This can be beneficial for treating complex diseases. nih.gov An analysis of the this compound chemical scaffold for its potential in multi-target ligand design has not been reported in the scientific literature. Such research would involve computational modeling and synthetic chemistry to explore how the core structure could be modified to interact with various target combinations. rsc.org

Emerging Technologies and Methodologies for Future this compound Research

Challenges and Unaddressed Questions in the Academic Research of this compound

The primary challenge in the academic research of this compound is the complete absence of foundational biological data. Key unaddressed questions include:

What are its biological targets, if any?

Does it exhibit any specific bioactivity?

What is its basic pharmacokinetic and metabolic profile?

Are there viable and scalable synthetic routes for research purposes?

Without answers to these fundamental questions, the more advanced research applications discussed in the preceding sections cannot be pursued.

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-2-fluoro-5-methylbenzamide, and how can intermediates be characterized?

Methodological Answer:

  • Synthetic Routes:
    • Acylation Approach: React 2-fluoro-5-methylbenzoic acid with cyclohexylamine using coupling agents like EDCI/HOBt in DMF. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .
    • Alternative Pathway: Substitute benzoic acid derivatives with activated esters (e.g., pentafluorophenyl ester) to improve coupling efficiency under mild conditions.
  • Intermediate Characterization:
    • Use ¹H/¹³C NMR to confirm cyclohexyl group integration and fluorine coupling patterns.
    • FT-IR for amide bond validation (C=O stretch ~1650 cm⁻¹; N-H bend ~1550 cm⁻¹) .
    • LC-MS for purity assessment (expected [M+H]⁺ = calculated molecular weight +1).

Q. How can solubility and stability of this compound be systematically evaluated?

Methodological Answer:

  • Solubility Testing:
    • Prepare saturated solutions in DMSO, methanol, and aqueous buffers (pH 2–8). Measure concentration via UV-Vis at λ_max (~260 nm) using a calibration curve .
  • Stability Profiling:
    • Incubate compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze degradation products via HPLC-DAD (C18 column, gradient elution).
    • Key Stability Indicators: Hydrolysis of the amide bond or fluorine displacement under acidic/basic conditions .

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography: For definitive 3D structure determination. Crystallize from ethanol/water (7:3) and collect data at 173 K (e.g., Bruker SMART APEXII diffractometer) .
  • Advanced NMR:
    • ¹⁹F NMR to confirm fluorine environment (δ ~-110 ppm for aromatic F).
    • 2D COSY/HSQC to resolve overlapping proton signals in the cyclohexyl and methyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) for Buchwald-Hartwig coupling if aryl halide intermediates are used .
  • DoE (Design of Experiments): Vary temperature (80–120°C), solvent (toluene vs. THF), and base (KOtBu vs. Cs₂CO₃) to maximize yield.
    • Example Optimization Table:
ConditionYield (%)Purity (%)
Toluene, KOtBu, 100°C7895
THF, Cs₂CO₃, 120°C6589

Q. What computational methods predict the bioactivity or binding affinity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Set grid boxes around ATP-binding pockets .
  • QSAR Modeling: Train models on benzamide derivatives with known IC₅₀ values. Include descriptors like logP, polar surface area, and Fukui indices for reactivity .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess conformational stability in aqueous/lipid bilayers.

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Case Study: If ¹H NMR shows unexpected splitting in the cyclohexyl region:
    • Variable Temperature NMR: Assess conformational flexibility (e.g., chair-to-chair inversion of cyclohexyl group) .
    • NOESY: Identify spatial proximity between cyclohexyl protons and aromatic methyl groups to confirm substituent orientation.

Q. What strategies are effective for impurity profiling during synthesis?

Methodological Answer:

  • HPLC-MS/MS: Use a C18 column (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile. Identify impurities via fragmentation patterns:
    • Common Impurities: Unreacted starting materials (m/z ~180), dehalogenated byproducts (loss of F, m/z -19) .
  • Semi-Preparative Isolation: Collect impurity fractions and characterize via HRMS and 2D NMR .

Data Contradictions and Validation

  • Spectral Discrepancies: Fluorine chemical shifts may vary between DMSO-d₆ and CDCl₃ due to solvent polarity. Always report solvent conditions .
  • Synthetic Yield Variability: Contamination by trace metals (e.g., Pd residues) can suppress yields. Include EDTA washes in purification steps .

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